Ritlecitinib tosylate

Kinase selectivity JAK-STAT signaling Autoimmune disease

Ritlecitinib tosylate is the only FDA-approved irreversible covalent JAK3/TEC inhibitor for severe alopecia areata, delivering unambiguous target selectivity. IC50: 33.1 nM (JAK3); no activity against JAK1/2/TYK2 (>10,000 nM). Uniquely interrogates common gamma chain cytokine signaling while sparing JAK1/2-dependent pathways. Ideal reference standard for ADME/PBPK modeling, target engagement assays (≥94% TEC kinase occupancy at 50 mg), and preclinical autoimmune models. Select ritlecitinib tosylate where definitive JAK3/TEC attribution is required.

Molecular Formula C22H27N5O4S
Molecular Weight 457.5 g/mol
CAS No. 2192215-81-7
Cat. No. B12366228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitlecitinib tosylate
CAS2192215-81-7
Molecular FormulaC22H27N5O4S
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C15H19N5O.C7H8O3S/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;1-6-2-4-7(5-3-6)11(8,9)10/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);2-5H,1H3,(H,8,9,10)/t10-,11+;/m0./s1
InChIKeyYOZLVAFWYLSRRN-VZXYPILPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritlecitinib Tosylate (CAS 2192215-81-7): A Highly Selective JAK3/TEC Inhibitor for Alopecia Areata Research and Therapeutic Development


Ritlecitinib tosylate (CAS 2192215-81-7) is the tosylate salt form of ritlecitinib, an orally bioavailable, irreversible covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases. In cell-free enzymatic assays, ritlecitinib inhibits JAK3 with an IC50 of 33.1 nM, while demonstrating no measurable activity against JAK1, JAK2, or TYK2 (IC50 >10,000 nM) at 1 mM ATP [1]. Beyond JAK3, ritlecitinib potently engages TEC family kinases (BTK, BMX, ITK, TXK, TEC), achieving >94% maximal target occupancy at 50 mg doses [2]. The compound is FDA-approved as LITFULO® for the treatment of severe alopecia areata in adults and adolescents aged 12 years and older, and remains under active investigation for vitiligo and other autoimmune indications .

Why Ritlecitinib Tosylate Cannot Be Substituted with Pan-JAK Inhibitors: Quantitative Differentiation in Selectivity and Target Engagement


Ritlecitinib tosylate is chemically and pharmacologically distinct from other JAK inhibitors approved or in development for autoimmune indications. Whereas agents such as tofacitinib, baricitinib, and upadacitinib exhibit broad inhibitory activity across multiple JAK family members (JAK1, JAK2, JAK3, TYK2) [1], ritlecitinib is a covalent, irreversible inhibitor that achieves exquisitely selective JAK3 inhibition (IC50 = 33.1 nM) with no measurable activity against JAK1, JAK2, or TYK2 at concentrations up to 10,000 nM [2]. This selectivity profile translates into a distinct mechanism of action: ritlecitinib uniquely targets the common gamma chain cytokine signaling pathway (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) while sparing JAK1- and JAK2-dependent pathways (e.g., interferon, erythropoietin, thrombopoietin) that are implicated in the adverse event profiles of pan-JAK inhibitors [3]. The sections below provide quantitative, comparator-based evidence demonstrating why ritlecitinib tosylate offers verifiable differentiation in selectivity, pharmacokinetics, drug-drug interaction liability, and clinical outcomes relative to its closest analogs.

Ritlecitinib Tosylate: Quantitative Evidence of Differentiation vs. Comparator JAK Inhibitors


JAK3 Selectivity: >300-Fold Higher Selectivity for JAK3 Over JAK1 Compared to Tofacitinib

Ritlecitinib exhibits strict JAK3 selectivity with an IC50 of 33.1 nM and no measurable inhibition of JAK1, JAK2, or TYK2 at concentrations up to 10,000 nM (IC50 >10,000 nM) [1]. In contrast, tofacitinib inhibits JAK1 (IC50 = 15 nM), JAK2 (IC50 = 71 nM), and JAK3 (IC50 = 45 nM) with similar potency [2]. The selectivity window for ritlecitinib (JAK1 IC50 / JAK3 IC50) exceeds 300, whereas for tofacitinib the ratio is 0.33, indicating that tofacitinib is actually more potent against JAK1 than JAK3 [1][2]. This differential selectivity profile has functional consequences: ritlecitinib spares JAK1-dependent interferon signaling and JAK2-dependent hematopoietic cytokine signaling, pathways that are inhibited by tofacitinib and associated with anemia, neutropenia, and increased infection risk [3].

Kinase selectivity JAK-STAT signaling Autoimmune disease

TEC Kinase Family Engagement: Unique Dual JAK3/TEC Inhibition Not Observed with Baricitinib or Upadacitinib

Ritlecitinib covalently inhibits the TEC family of kinases (BTK, BMX, ITK, TXK, TEC) in addition to JAK3 [1]. In a Phase 1 target occupancy study, a single 50 mg dose of ritlecitinib achieved >94% maximal target occupancy of all TEC kinases (except BMX, 87%), while maintaining 72% maximal JAK3 target occupancy [1]. This dual JAK3/TEC inhibition profile is mechanistically distinct from other JAK inhibitors: baricitinib and upadacitinib are not reported to inhibit TEC family kinases at clinically relevant concentrations; tofacitinib has weak activity against TEC kinases but is not a covalent inhibitor [2]. The functional consequence of TEC kinase inhibition includes modulation of B-cell receptor signaling (via BTK) and T-cell receptor signaling (via ITK), pathways not directly targeted by JAK1/2-selective inhibitors [3].

TEC kinases BTK inhibition B-cell signaling

CYP-Mediated Drug-Drug Interaction Profile: Ritlecitinib as a Moderate CYP3A/CYP1A2 Inhibitor vs. Pan-JAK Comparators

Ritlecitinib is a moderate inhibitor of CYP3A and CYP1A2, as demonstrated in a comprehensive drug-drug interaction study program [1]. When coadministered with the sensitive CYP3A substrate midazolam, ritlecitinib increased midazolam AUCinf by approximately 169% and Cmax by approximately 80.1% [1]. Coadministration with the CYP1A2 substrate caffeine increased caffeine AUCinf by approximately 165% and Cmax by approximately 10% [1]. In contrast, tofacitinib is a weak CYP3A4 inhibitor (midazolam AUC increased by <30%), and baricitinib shows negligible CYP inhibition at clinical doses [2][3]. Ritlecitinib as a victim of CYP induction: strong CYP inducers (e.g., rifampicin) reduce ritlecitinib AUCinf by approximately 45%, a magnitude that does not reach the threshold for clinically meaningful loss of efficacy [1].

Drug-drug interactions Cytochrome P450 Clinical pharmacology

Absolute Oral Bioavailability: 64% Bioavailability with Rapid Absorption (Tmax ~0.5 h)

Ritlecitinib demonstrates an absolute oral bioavailability of 64% with rapid absorption (Tmax ~0.5 hours) and a systemic clearance of 43.7 L/h [1]. The extent of absorption is 89%, indicating near-complete gastrointestinal uptake [1]. Comparative pharmacokinetic data from approved JAK inhibitors show: tofacitinib absolute bioavailability ~74%, baricitinib ~80%, upadacitinib not reported but estimated high [2][3]. Ritlecitinib's terminal half-life ranges from 1.3 to 2.3 hours; however, the long terminal half-life of total radioactivity (~60-80 hours) is attributed to covalent binding to plasma albumin rather than free drug elimination [1][4]. This pharmacokinetic profile supports once-daily dosing with predictable exposure.

Pharmacokinetics Oral bioavailability ADME

Long-Term Clinical Efficacy in Alopecia Areata: Sustained SALT ≤20 Response at 3 Years

In the ALLEGRO long-term extension study, ritlecitinib 50 mg once daily demonstrated sustained efficacy in patients with severe alopecia areata (baseline SALT score ≥50). At 36-38 months, 65.1% of patients (observed) and 47.1% (LOCF) maintained a SALT score ≤20, indicating clinically meaningful hair regrowth [1]. Among patients achieving SALT ≤20 at month 12, approximately 90% maintained response through month 36 [1]. Notably, 29.8% of patients achieved complete scalp hair regrowth (SALT = 0) by month 36 [1]. For context, the phase 3 BRAVE-AA trials of baricitinib reported SALT ≤20 response rates of 35-39% at week 36 for the 4 mg dose [2]; the phase 3 THRIVE-AA trials of deuruxolitinib reported SALT ≤20 response rates of 33-42% at week 24 [3]. While cross-trial comparisons require caution, ritlecitinib's long-term durability and complete regrowth rates represent a benchmark for JAK3/TEC-selective inhibition in severe AA.

Alopecia areata SALT score Long-term efficacy

Dose Proportionality and Exposure-Response: Supporting 50 mg and Higher Dose Exploration

Ritlecitinib exhibits approximately dose-proportional pharmacokinetics over the dose range of 50 mg to 200 mg once daily [1]. In a Phase 1 study, ritlecitinib plasma exposure (AUC and Cmax) increased in a dose-proportional manner from 50 mg to 200 mg [1]. Geometric mean exposure parameters at steady state for the 50 mg dose were: AUC24 = 437.5 ng·h/mL (CV% = 30%) and Cmax = 208.7 ng/mL (CV% = 38%) [2]. Exposure-response modeling indicates that higher ritlecitinib doses may confer additional clinical benefit in severe AA [3]. A phase 3 trial (NCT05987657) is currently evaluating ritlecitinib 100 mg once daily versus 50 mg in patients with severe AA who do not achieve SALT ≤20 at week 24 on 50 mg [3]. In contrast, baricitinib and upadacitinib have more restricted dose ranges (2-4 mg and 15-30 mg, respectively) with non-linear or less well-characterized exposure-response at higher doses [4].

Dose proportionality Exposure-response Clinical trial design

Optimal Research and Industrial Application Scenarios for Ritlecitinib Tosylate (CAS 2192215-81-7)


Preclinical Studies Requiring JAK3-Specific Pathway Dissection Without JAK1/2 Off-Target Confounding

Ritlecitinib tosylate is the compound of choice for in vitro and in vivo studies that demand unambiguous attribution of biological effects to JAK3 and TEC kinase inhibition. With an IC50 >10,000 nM against JAK1, JAK2, and TYK2, ritlecitinib eliminates the confounding inhibition of interferon, erythropoietin, and thrombopoietin signaling pathways that occur with pan-JAK inhibitors such as tofacitinib [1]. This selectivity enables researchers to specifically interrogate common gamma chain cytokine signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) in immune cell subsets without the interpretive ambiguity introduced by concurrent JAK1/2 blockade [1]. For investigators using animal models of autoimmune disease, ritlecitinib provides a pharmacologic tool that more closely mimics the human selectivity profile than broader-spectrum JAK inhibitors .

Clinical Development Programs Targeting Alopecia Areata or Other JAK3/TEC-Driven Autoimmune Indications

Ritlecitinib tosylate is the only FDA-approved JAK3/TEC-selective inhibitor for severe alopecia areata, with a well-characterized clinical efficacy and safety profile from the ALLEGRO phase 2b/3 and long-term extension trials [1]. For sponsors developing follow-on compounds or combination therapies in alopecia areata, ritlecitinib serves as the established reference standard for benchmarking efficacy (SALT ≤20 response rates, durability, and complete regrowth rates) and safety [1]. The ongoing phase 3 evaluation of ritlecitinib 100 mg once daily for partial responders provides a template for dose-optimization strategies in JAK3/TEC-targeted development programs . Additionally, ritlecitinib's demonstrated activity in vitiligo (phase 2b) and emerging data in celiac disease serology reduction suggest broader autoimmune applications where JAK3/TEC inhibition may confer therapeutic advantage .

ADME and Drug-Drug Interaction Studies Requiring Well-Characterized CYP Inhibition Profile

Ritlecitinib tosylate's thoroughly characterized disposition and drug-drug interaction profile make it an optimal reference compound for ADME studies involving JAK3/TEC inhibitors. The human ADME study established key parameters: systemic clearance 43.7 L/h, steady-state volume of distribution 73.8 L, extent of absorption 89%, Tmax ~0.5 h, and absolute oral bioavailability 64% [1]. The CYP fraction metabolized assignments (CYP3A 0.29, CYP2C8 0.09, CYP1A2 0.07, CYP2C9 0.02) provide a quantitative basis for PBPK modeling and DDI prediction [1]. Ritlecitinib's moderate inhibition of CYP3A and CYP1A2 (midazolam AUC +169%, caffeine AUC +165%) is quantitatively defined, enabling researchers to prospectively manage interactions with coadministered substrates . For laboratories conducting in vitro CYP inhibition or induction assays, ritlecitinib serves as a calibrated positive control for moderate CYP3A/CYP1A2 inhibition .

Target Engagement and Pharmacodynamic Studies Evaluating JAK3 and TEC Kinase Occupancy

Ritlecitinib tosylate is uniquely suited for studies requiring quantifiable target engagement of both JAK3 and TEC family kinases. The Phase 1 target occupancy study established that a single 50 mg oral dose achieves 72% maximal JAK3 occupancy and >94% maximal occupancy of TEC kinases (TEC, TXK, ITK, BTK), with 87% for BMX [1]. This dual occupancy profile can be quantitatively assessed using mass spectrometry-based assays, and functional inhibition of downstream signaling can be measured via pSTAT5 reduction (JAK3-dependent) and CD69 upregulation inhibition (BTK-dependent) [1]. For researchers developing novel JAK3 or TEC kinase inhibitors, ritlecitinib provides a benchmark occupancy profile against which the target engagement of new chemical entities can be compared using identical assay methodologies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritlecitinib tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.